molecular formula C36H30O17 B11936986 3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one

3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one

Cat. No.: B11936986
M. Wt: 734.6 g/mol
InChI Key: BMLUIZDSVHEERW-PUZCSEEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-5-one is a complex organic compound that exhibits a variety of interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trihydroxybenzoic acid typically involves the hydrolysis of tannins, which are naturally occurring polyphenolic compounds found in plants. The hydrolysis process can be carried out under acidic or basic conditions, often using heat to accelerate the reaction . For the more complex 3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-5-one, the synthesis may involve multiple steps, including the formation of intermediate compounds and subsequent coupling reactions.

Industrial Production Methods

Industrial production of these compounds often involves the extraction of natural sources, followed by purification processes such as crystallization and chromatography. The use of biotechnological methods, such as microbial fermentation, is also being explored to produce these compounds more sustainably .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various esterified or etherified derivatives .

Mechanism of Action

The mechanism of action of 3,4,5-trihydroxybenzoic acid involves its ability to scavenge free radicals and inhibit oxidative processes. It targets various molecular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of reactive oxygen species (ROS) levels . These actions contribute to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trihydroxybenzoic acid stands out due to its multiple hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. Its complex structure allows for a wide range of derivatives with diverse applications in research and industry .

Properties

Molecular Formula

C36H30O17

Molecular Weight

734.6 g/mol

IUPAC Name

3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one

InChI

InChI=1S/C29H24O12.C7H6O5/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29;8-4-1-3(7(11)12)2-5(9)6(4)10/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38);1-2,8-10H,(H,11,12)/t21-,22-,28-,29-;/m1./s1

InChI Key

BMLUIZDSVHEERW-PUZCSEEOSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O

Origin of Product

United States

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